N-(6-aminohexyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(6-aminohexyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a sulfonamide group and an aminohexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the nitration of benzene to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The final step involves the introduction of the aminohexyl chain through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-aminohexyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the aminohexyl chain can be replaced or modified.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products
Reduction: The major product is N-(6-aminohexyl)-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
N-(6-aminohexyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-aminohexyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. The aminohexyl chain can enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(6-aminohexyl)-1-naphthalenesulfonamide: A similar compound with a naphthalene ring instead of a benzene ring, known for its use as a calmodulin inhibitor.
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another related compound with a chloro-substituted naphthalene ring, also used as a calmodulin inhibitor.
Uniqueness
N-(6-aminohexyl)-2-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity compared to its analogues. The nitro group can participate in reduction reactions, providing a versatile handle for further chemical modifications. Additionally, the benzene ring offers different electronic and steric properties compared to the naphthalene ring, influencing the compound’s binding affinity and specificity for biological targets.
Properties
IUPAC Name |
N-(6-aminohexyl)-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c13-9-5-1-2-6-10-14-20(18,19)12-8-4-3-7-11(12)15(16)17/h3-4,7-8,14H,1-2,5-6,9-10,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMUTTYUDLNNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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